

# A Comparative Guide to Insulin and IGF-1 Signaling Pathways in Cancer

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Insulin*

Cat. No.: *B600854*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The **insulin** and **insulin-like growth factor 1 (IGF-1)** signaling pathways, critical regulators of metabolism and growth, are increasingly implicated in the development and progression of cancer. Their significant homology and crosstalk present both challenges and opportunities for therapeutic intervention. This guide provides an objective comparison of these two pathways, supported by experimental data, to aid researchers in navigating this complex signaling network.

## Signaling Pathways: A Tale of Two Related Systems

**Insulin** and **IGF-1** signaling pathways share a high degree of similarity in their core components and downstream cascades. Both are initiated by the binding of a ligand to a receptor tyrosine kinase, leading to the activation of two major signaling arms: the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which primarily regulates cell survival and metabolism, and the Ras/MAPK pathway, which is a key driver of cell proliferation.[\[1\]](#)[\[2\]](#)

Despite these similarities, nuanced differences in ligand-receptor interactions, receptor isoform expression, and downstream signal modulation lead to distinct biological outcomes.

## Key Components of the Insulin and IGF-1 Signaling Pathways

| Component                           | Insulin Signaling Pathway                                                                         | IGF-1 Signaling Pathway                                                    |
|-------------------------------------|---------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------|
| Ligands                             | Insulin, Proinsulin                                                                               | Insulin-like Growth Factor 1 (IGF-1), Insulin-like Growth Factor 2 (IGF-2) |
| Receptors                           | Insulin Receptor (IR), with two isoforms: IR-A and IR-B                                           | IGF-1 Receptor (IGF-1R)                                                    |
| Hybrid Receptors                    | IR/IGF-1R hybrid receptors can form when both IR and IGF-1R are co-expressed. <a href="#">[3]</a> | IR/IGF-1R hybrid receptors can form. <a href="#">[3]</a>                   |
| Primary Downstream Adaptor Proteins | Insulin Receptor Substrate (IRS) proteins (IRS-1, IRS-2), Shc                                     | Insulin Receptor Substrate (IRS) proteins (IRS-1, IRS-2), Shc              |
| Major Downstream Pathways           | PI3K/Akt/mTOR, Ras/MAPK                                                                           | PI3K/Akt/mTOR, Ras/MAPK                                                    |

```
// Nodes Insulin [label="Insulin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IR [label="Insulin Receptor\n(IR-A / IR-B)", fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5]; IRS [label="IRS", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP3 [label="PIP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/Sos", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolism [label="Metabolism", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
```

```
// Edges Insulin -> IR; IR -> IRS; IRS -> PI3K; IRS -> Grb2_Sos; PI3K -> PIP3; PIP3 -> Akt; Akt -> mTORC1; mTORC1 -> Metabolism; Akt -> Survival; Grb2_Sos -> Ras -> Raf -> MEK -> ERK; ERK -> Proliferation; } .dot Caption: Insulin Signaling Pathway.
```

```
// Nodes IGF1 [label="IGF-1 / IGF-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IGF1R  
[label="IGF-1 Receptor\n(IGF-1R)", fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.5]; IRS  
[label="IRS", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K",  
fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP3 [label="PIP3", fillcolor="#34A853",  
fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1  
[label="mTORC1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/Sos",  
fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05",  
fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK  
[label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK",  
fillcolor="#FBBC05", fontcolor="#202124"]; Growth [label="Growth", shape=ellipse,  
fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse,  
fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse,  
fillcolor="#F1F3F4", fontcolor="#202124"];  
  
// Edges IGF1 -> IGF1R; IGF1R -> IRS; IRS -> PI3K; IRS -> Grb2_Sos; PI3K -> PIP3; PIP3 ->  
Akt; Akt -> mTORC1; mTORC1 -> Growth; Akt -> Survival; Grb2_Sos -> Ras -> Raf -> MEK ->  
ERK; ERK -> Proliferation; } .dot Caption: IGF-1 Signaling Pathway.
```

## Quantitative Comparison of Insulin and IGF-1 Signaling

A deeper understanding of the differential roles of these pathways in cancer requires quantitative analysis of their components and activities.

## Ligand-Receptor Binding Affinities

The affinity of ligands for their cognate and non-cognate receptors is a critical determinant of signaling activation.

| Ligand  | Receptor                  | IC50                                  | Cell/System              |
|---------|---------------------------|---------------------------------------|--------------------------|
| Insulin | Insulin Receptor (IR)     | ~0.25–0.51 nM                         | In vitro binding assays  |
| IGF-1   | Insulin Receptor (IR)     | >1000 nM                              | In vitro binding assays  |
| Insulin | IGF-1 Receptor (IGF-1R)   | >1000 nM                              | In vitro binding assays  |
| IGF-1   | IGF-1 Receptor (IGF-1R)   | ~1.5 nM                               | In vitro binding assays  |
| IGF-2   | Insulin Receptor-A (IR-A) | High Affinity (comparable to insulin) | Prostate cancer cells[4] |
| IGF-1   | IR-A/IGF-1R Hybrid        | Moderately High                       | In vitro binding assays  |
| Insulin | IR-A/IGF-1R Hybrid        | Relatively Low (~70-76 nM)            | In vitro binding assays  |

IC50 values represent the concentration of ligand required to inhibit 50% of radiolabeled ligand binding and are indicative of binding affinity (lower IC50 = higher affinity).

## Receptor Expression in Cancer Cell Lines

The relative expression levels of IR and IGF-1R can dictate a cancer cell's responsiveness to **insulin** and IGFs. Notably, the IR-A isoform, which exhibits high affinity for IGF-2, is frequently overexpressed in cancer cells.[2][4]

| Cancer Type       | Cell Line                 | IR Expression                   | IGF-1R Expression                                                                 | Key Findings                                                                                                                         |
|-------------------|---------------------------|---------------------------------|-----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|
| Breast Cancer     | TNBC cell lines (various) | Detected in 10 of 11 cell lines | Detected in all 11 cell lines                                                     | No significant difference in IR or IGF-1R mRNA expression between basal-like and non-basal-like TNBC cell lines. <a href="#">[5]</a> |
| MCF-7 (Luminal A) | Lower IR/IGF-1R ratio     | Higher IR/IGF-1R ratio          | TRIP-Br1 expression correlates with a higher IR/IGF-1R ratio. <a href="#">[6]</a> |                                                                                                                                      |
| Prostate Cancer   | PC-3, LNCaP, DU145        | Expressed, predominantly IR-A   | Expressed                                                                         | Most prostate cancer cell lines express more IR-A than IR-B. <a href="#">[4]</a>                                                     |
| Colon Cancer      | HT-29                     | Expressed                       | Expressed                                                                         | IGF-1R mRNA levels are significantly higher in tumor tissue compared to normal mucosa. <a href="#">[7]</a>                           |
| COLO-205          | Expressed                 | Expressed                       | Responds to both insulin and IGF-1 for proliferation.                             |                                                                                                                                      |

## Downstream Signaling Activation

While both pathways activate the PI3K/Akt and Ras/MAPK cascades, the dynamics and magnitude of this activation can differ.

| Ligand              | Cell Line                    | Downstream Target        | Observation                                                                                                                                                                     |
|---------------------|------------------------------|--------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Insulin (500 ng/ml) | HT-29 (Colon Cancer)         | Akt Kinase Activity      | Sustained activation with oscillatory behavior over a 2-hour time course. <a href="#">[1]</a>                                                                                   |
| Insulin             | 21 Breast Cancer Cell Lines  | 134 Proteins (RPPA)      | Differential phosphorylation patterns compared to IGF-1 stimulation. <a href="#">[8]</a><br><a href="#">[9]</a>                                                                 |
| IGF-1               | 21 Breast Cancer Cell Lines  | 134 Proteins (RPPA)      | Stronger phosphorylation of Akt in response to E-Cadherin knockdown compared to insulin.<br><a href="#">[8]</a> <a href="#">[9]</a>                                             |
| IGF-1               | MCF-7/IGF-1R (Breast Cancer) | p-ERK, p-Akt             | Increased MAPK/ERK signaling compared to parental MCF-7 cells.<br><a href="#">[10]</a>                                                                                          |
| Insulin vs. IGF-1   | R- and R-/IR cells           | Global Phosphoproteomics | IR preferentially stimulates mTORC1 and Akt pathways, while IGF-1R preferentially stimulates Rho GTPase and cell cycle-associated protein phosphorylation. <a href="#">[11]</a> |

## Cellular Responses

The ultimate output of these signaling pathways is the modulation of cellular processes critical for cancer progression, such as proliferation and migration.

| Ligand         | Cell Line                                             | Cellular Response | Quantitative Data                                                                                  |
|----------------|-------------------------------------------------------|-------------------|----------------------------------------------------------------------------------------------------|
| Insulin (3 nM) | Prostate Cancer Cell Lines (DU145, DUCaP, LNCaP, PC3) | Proliferation     | Increased cell numbers after 48 hours of stimulation.<br><a href="#">[12]</a>                      |
| IGF-1 (3 nM)   | Prostate Cancer Cell Lines (DU145, DUCaP, LNCaP, PC3) | Proliferation     | Increased cell numbers after 48 hours of stimulation.<br><a href="#">[12]</a>                      |
| Insulin        | PC-3 (Prostate Cancer)                                | Migration         | Greater effect on migration when IR-B is the predominant isoform.<br><a href="#">[4]</a>           |
| IGF-II         | PC-3 (Prostate Cancer)                                | Migration         | More effective at promoting migration when IR-A is the predominant isoform.<br><a href="#">[4]</a> |
| IGF-1          | COLO-205 (Colon Cancer)                               | Mitogenic Potency | ~23-fold higher mitogenic potency than insulin.                                                    |

## Crosstalk and the Role of Hybrid Receptors

A crucial aspect of **insulin** and IGF-1 signaling in cancer is the extensive crosstalk between the two pathways. This occurs at multiple levels:

- Ligand-Receptor Cross-Activation: High concentrations of **insulin** can activate the IGF-1R, and IGFs can bind to the IR, particularly the IR-A isoform.  
[\[13\]](#)

- Hybrid Receptors: Co-expression of IR and IGF-1R can lead to the formation of hybrid receptors, which consist of one IR half-receptor and one IGF-1R half-receptor. These hybrid receptors exhibit unique ligand-binding properties, generally showing a higher affinity for IGF-1 than for **insulin**.<sup>[3]</sup> The formation of hybrid receptors can effectively sequester IRs, potentially dampening metabolic signaling while sensitizing cells to the mitogenic effects of IGFs.<sup>[14]</sup>

// Edges **Insulin** -> IR [label="High Affinity", fontsize=8]; **Insulin** -> IGF1R [label="Low Affinity", style=dashed, fontsize=8]; **Insulin** -> Hybrid\_R [label="Low Affinity", style=dashed, fontsize=8]; IGF1\_2 -> IGF1R [label="High Affinity", fontsize=8]; IGF1\_2 -> IR [label="High Affinity (IR-A)", fontsize=8]; IGF1\_2 -> Hybrid\_R [label="High Affinity", fontsize=8];

IR -> PI3K\_Akt; IR -> Ras\_MAPK; IGF1R -> PI3K\_Akt; IGF1R -> Ras\_MAPK; Hybrid\_R -> PI3K\_Akt; Hybrid\_R -> Ras\_MAPK; } .dot Caption: Crosstalk and Hybrid Receptor Signaling.

## Therapeutic Implications

The significant overlap and crosstalk between the **insulin** and IGF-1 signaling pathways have profound implications for cancer therapy. Targeting only the IGF-1R has often led to disappointing clinical trial results, potentially due to compensatory signaling through the IR.<sup>[11]</sup> This has led to the development of dual inhibitors that target both IR and IGF-1R. However, the metabolic functions of the IR present a challenge, as its inhibition can lead to hyperglycemia. A deeper understanding of the specific roles of IR isoforms and hybrid receptors in different cancer contexts is crucial for the development of more effective and targeted therapies.

## Experimental Protocols

Accurate and reproducible experimental methods are essential for dissecting the complexities of **insulin** and IGF-1 signaling. Below are detailed protocols for key experimental techniques.

### Quantification of Cell Surface Receptor Expression by Quantitative Flow Cytometry

This method allows for the absolute quantification of IR and IGF-1R on the cell surface.

Materials:

- Cancer cell lines of interest
- Phycoerythrin (PE)-conjugated primary antibodies specific for the extracellular domains of IR and IGF-1R
- PE-conjugated isotype control antibody
- Quantitative flow cytometry calibration beads (e.g., BD Quantibrite™ PE Beads)
- Flow cytometer
- FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
- Cell detachment solution (e.g., Accutase)

**Protocol:**

- Cell Preparation: Culture cells to 70-80% confluence. Detach cells using a gentle cell detachment solution, wash with PBS, and resuspend in cold FACS buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Antibody Staining: Aliquot 100  $\mu$ L of the cell suspension into flow cytometry tubes. Add the PE-conjugated primary antibody or isotype control at a predetermined optimal concentration. Incubate for 30 minutes at 4°C in the dark.
- Washing: Wash the cells twice with 1 mL of cold FACS buffer, pelleting the cells by centrifugation (300 x g for 5 minutes) between washes.
- Resuspension: Resuspend the final cell pellet in 500  $\mu$ L of FACS buffer.
- Calibration Bead Preparation: Prepare the quantitative calibration beads according to the manufacturer's instructions.
- Flow Cytometry Analysis: Acquire data for both the stained cells and the calibration beads on the flow cytometer.
- Data Analysis:

- Create a standard curve by plotting the median fluorescence intensity (MFI) of the bead populations against their known number of PE molecules per bead.
- Determine the MFI of the cells stained with the specific antibody and the isotype control.
- Subtract the MFI of the isotype control from the MFI of the specific antibody to get the net MFI.
- Use the standard curve to convert the net MFI of the cell sample into the absolute number of receptors per cell.

[Click to download full resolution via product page](#)

## Western Blotting for Analysis of Signaling Protein Phosphorylation

This technique is used to detect and quantify the phosphorylation status of key downstream signaling molecules like Akt and ERK.

### Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay reagent (e.g., BCA assay)
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (total and phospho-specific for proteins of interest, e.g., Akt, p-Akt, ERK, p-ERK)

- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

**Protocol:**

- Cell Treatment and Lysis: Plate cells and grow to desired confluence. Serum-starve cells overnight, then stimulate with **insulin** or IGF-1 for various time points. Immediately wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
- SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

- Stripping and Reprobing: To assess total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein (e.g., anti-Akt).
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal.

## Immunoprecipitation (IP) for Receptor Analysis

IP is used to isolate and enrich IR or IGF-1R from a complex cell lysate.

Materials:

- Cell lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors
- Primary antibody specific for IR or IGF-1R
- Protein A/G agarose or magnetic beads
- Wash buffer (e.g., lysis buffer with lower detergent concentration)
- Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

Protocol:

- Cell Lysis: Lyse cells as described for Western blotting, using a non-denaturing lysis buffer.
- Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
- Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
- Bead Binding: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
- Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer.

- Elution: Elute the captured protein from the beads using elution buffer.
- Analysis: The eluted proteins can be analyzed by Western blotting.

## Co-Immunoprecipitation (Co-IP) to Study Receptor Interactions

Co-IP is a variation of IP used to investigate the interaction between two proteins, such as the formation of IR/IGF-1R hybrid receptors. The protocol is similar to IP, but the Western blot is probed with an antibody against the suspected interacting protein. For example, to detect hybrid receptors, one would immunoprecipitate with an anti-IR antibody and then blot with an anti-IGF-1R antibody.

## In Vitro Kinase Assay for Receptor Activity

This assay directly measures the enzymatic activity of immunoprecipitated IR or IGF-1R.

### Materials:

- Immunoprecipitated receptor (on beads)
- Kinase buffer
- ATP (including radiolabeled ATP, e.g., [ $\gamma$ -32P]ATP)
- Substrate peptide (a known target of the kinase)
- Scintillation counter or phosphorescence imager

### Protocol:

- Immunoprecipitation: Perform IP for IR or IGF-1R as described above.
- Kinase Reaction: Resuspend the beads with the immunoprecipitated receptor in kinase buffer containing the substrate peptide and ATP. Incubate at 30°C for a defined period (e.g., 20-30 minutes).
- Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., EDTA).

- **Detection of Phosphorylation:** Spot the reaction mixture onto a phosphocellulose paper, wash away unincorporated [ $\gamma$ -32P]ATP, and measure the incorporated radioactivity using a scintillation counter. Alternatively, the reaction products can be separated by SDS-PAGE and visualized by autoradiography.

## Conclusion

The **insulin** and IGF-1 signaling pathways are intricately linked and play multifaceted roles in cancer. While they share common downstream effectors, subtle differences in receptor expression, ligand binding, and signaling dynamics can lead to distinct cellular outcomes. A comprehensive understanding of these nuances, supported by robust quantitative experimental data, is paramount for the development of effective therapeutic strategies that can overcome the challenges posed by the extensive crosstalk within this critical signaling network. This guide provides a framework for researchers to compare and contrast these pathways, offering both a conceptual overview and practical experimental guidance.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin receptor alternative splicing in breast and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How insulin-like growth factor I binds to a hybrid insulin receptor type 1 insulin-like growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin Receptor Isoform Variations in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of Insulin-like growth factor receptor 1 (IGF1R) and Insulin Receptor (IR) as a therapeutic targets in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]

- 7. Role of Insulin-like Growth Factor-1R System in Colorectal Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. S-EPMC5013316 - Proteomic Screening and Lasso Regression Reveal Differential Signaling in Insulin and Insulin-like Growth Factor I (IGF1) Pathways. - OmicsDI [omicsdi.org]
- 10. Elevated insulin-like growth factor 1 receptor signaling induces antiestrogen resistance through the MAPK/ERK and PI3K/Akt signaling routes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct signaling by insulin and IGF-1 receptors and their extra- and intracellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Differential Effects of Insulin and IGF1 Receptors on ERK and AKT Subcellular Distribution in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent developments in the structural characterisation of the IR and IGF1R: implications for the design of IR-IGF1R hybrid receptor modulators - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00300C [pubs.rsc.org]
- To cite this document: BenchChem. [A Comparative Guide to Insulin and IGF-1 Signaling Pathways in Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b600854#comparing-insulin-and-igf-1-signaling-pathways-in-cancer>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)